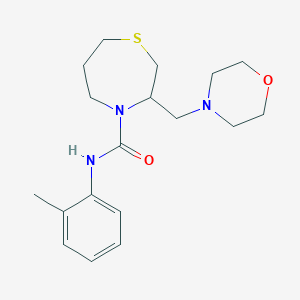![molecular formula C27H32N2S B2650768 6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile CAS No. 625371-03-1](/img/structure/B2650768.png)
6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile” is a complex organic molecule. It contains an adamantyl group, a tert-butylphenyl group, a pyridine ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The adamantyl group is a three-dimensional, rigid structure, the tert-butylphenyl group is a bulky substituent, the pyridine ring is a six-membered aromatic heterocycle, and the nitrile group is a polar functional group .Chemical Reactions Analysis
The tert-butyl group in the molecule might exhibit unique reactivity patterns due to its crowded nature . The adamantyl group could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Synthesis and Molecular Applications
One of the notable applications of the compound 6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile and its derivatives is in the synthesis of various molecular structures. For instance, novel pyridine and fused pyridine derivatives were prepared from related compounds, exhibiting antimicrobial and antioxidant activities. These compounds have been subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating potential applications in biological systems (Flefel et al., 2018).
Structural Modification and Chemical Synthesis
The compound and its related structures have been used in the synthesis of various derivatives through chemical modifications. For instance, pyridine and fused pyridine derivatives have been synthesized through reactions with different chemicals, showcasing the versatility of the parent compound in chemical synthesis and the potential for creating a wide range of molecules (Al-Issa, 2012).
Polymerization and Material Applications
The compound also plays a role in the field of materials science. For example, a five-membered cyclic thiocarbonate bearing the adamantane moiety underwent cationic ring-opening polymerization, leading to the formation of polythiocarbonate. This process highlights the compound's potential in creating new polymeric materials with desirable thermal properties (Kameshima et al., 2002).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, derivatives of the compound have been investigated for their biological activities. For instance, novel adamantane derivatives have been synthesized and evaluated for their activity against influenza A virus, indicating the potential use of these compounds in antiviral therapies (Stamatiou et al., 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(1-adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2S/c1-26(2,3)23-7-4-18(5-8-23)17-30-25-22(16-28)6-9-24(29-25)27-13-19-10-20(14-27)12-21(11-19)15-27/h4-9,19-21H,10-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIHIGLKDQRWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

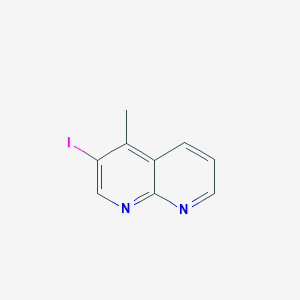
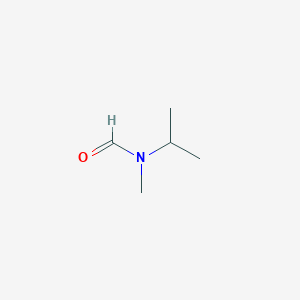
![Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2650687.png)
![2-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650688.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide](/img/structure/B2650690.png)
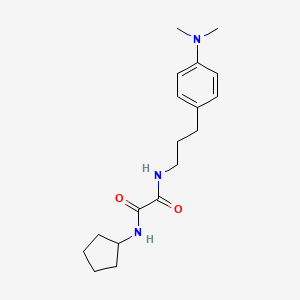
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B2650693.png)
![(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2650694.png)
![2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650699.png)
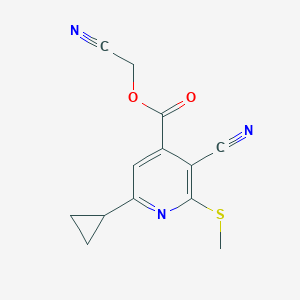

![N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2650704.png)
